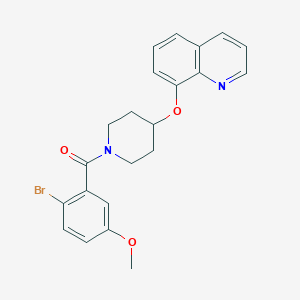
(2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, also known as BQP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BQP is a synthetic compound that has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- Research in the field of enamine chemistry has led to the preparation and alkylation of cyclic and non-cyclic enamino-thiones, demonstrating the versatility of related compounds in synthetic organic chemistry. Such methodologies could be applicable to the synthesis and functionalization of complex molecules like (2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone (Rasmussen, Shabana, & Lawesson, 1981).
- A study on the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties utilized starting materials with structural similarities. This showcases the potential for electrochemical methods in synthesizing complex heterocyclic compounds, possibly including quinoline derivatives (Largeron & Fleury, 1998).
Potential Applications in Medicinal Chemistry
- The antimicrobial evaluation of new quinoline derivatives underscores the relevance of quinoline-based compounds in developing new therapeutics. Such research signifies the potential medical applications of structurally related molecules in treating microbial infections (Kumar & Kumar, 2021).
- Another study focused on the synthesis and antioxidant properties of certain phenylmethanone derivatives. These compounds exhibited effective antioxidant power, suggesting that (2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone could also be explored for its antioxidant capacities, which are valuable in pharmacological contexts (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Spectroscopic and Structural Studies
- The effects of structure and environment on the spectroscopic properties of complex molecules have been studied, offering insights into how various substitutions on the phenylmethanone framework influence these properties. Such investigations are crucial for understanding the photophysical behavior of complex organic compounds (Al-Ansari, 2016).
Propiedades
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c1-27-17-7-8-19(23)18(14-17)22(26)25-12-9-16(10-13-25)28-20-6-2-4-15-5-3-11-24-21(15)20/h2-8,11,14,16H,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTSTOCUXRXSQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

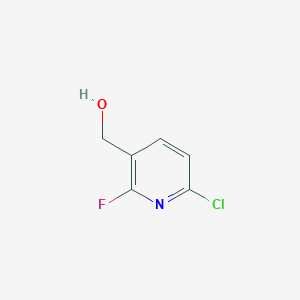

![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)
![1-[(4-Propylphenyl)sulfonyl]piperazine](/img/structure/B2355561.png)



![Methyl 4-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2355565.png)
![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)
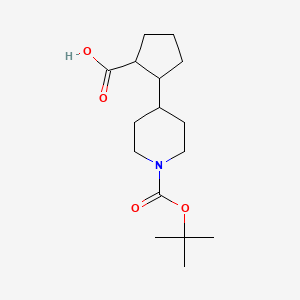
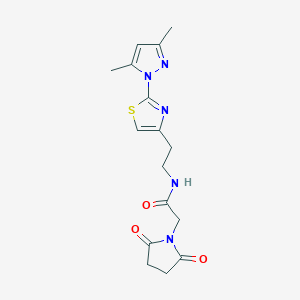
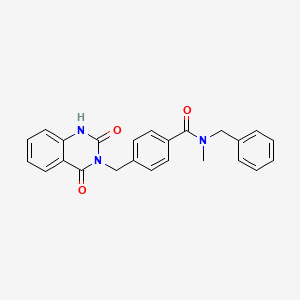
![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B2355573.png)
